molecular formula C25H24INO3 B414170 ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B414170
M. Wt: 513.4g/mol
InChI Key: RWWVIOJDMMTNCW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes an iodophenyl group, a methyl group, and a phenyl group attached to a hexahydroquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-iodobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the hexahydroquinoline core may interact with other molecular structures. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. This makes it particularly valuable in applications where iodine’s specific chemical characteristics are advantageous.

Properties

Molecular Formula

C25H24INO3

Molecular Weight

513.4g/mol

IUPAC Name

ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24INO3/c1-3-30-25(29)22-15(2)27-20-13-17(16-9-5-4-6-10-16)14-21(28)24(20)23(22)18-11-7-8-12-19(18)26/h4-12,17,23,27H,3,13-14H2,1-2H3

InChI Key

RWWVIOJDMMTNCW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CC(C2)C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

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